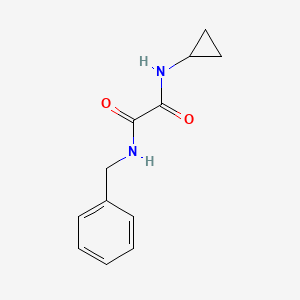

N-benzyl-N'-cyclopropylethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

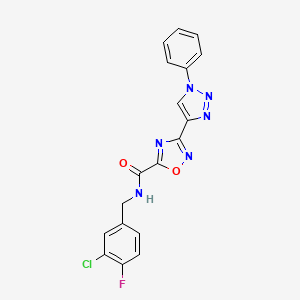

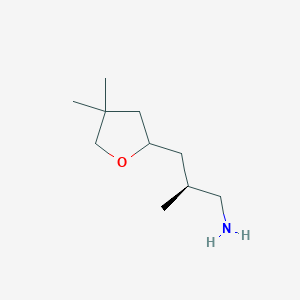

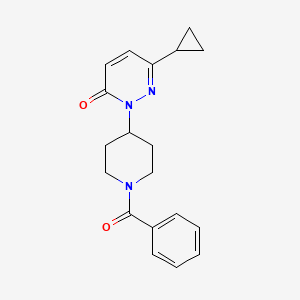

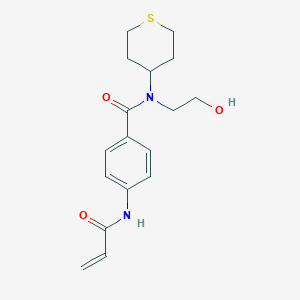

N-benzyl-N'-cyclopropylethanediamide is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.256. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopropyl Rings in Drug Molecules

The cyclopropyl ring, a common structural motif in N-benzyl-N'-cyclopropylethanediamide, is increasingly used in drug development for its unique properties, such as enhancing drug potency and reducing off-target effects. These characteristics are attributed to the ring's coplanarity, short and strong C-C bonds, and enhanced π-character, making cyclopropyl-containing compounds valuable in preclinical and clinical stages of drug development (Talele, 2016).

Direct N-cyclopropylation of Cyclic Amides and Azoles

A novel method for the direct N-cyclopropylation of cyclic amides and azoles has been developed, using a cyclopropylbismuth reagent. This method addresses the need for efficient strategies to incorporate the cyclopropyl group into nitrogenated compounds, which are crucial in pharmaceutical chemistry. The application of this technique enables the synthesis of N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles, expanding the toolkit for creating structurally diverse medicinal compounds (Gagnon et al., 2007).

Benzimidazoles Synthesis and Biological Activity

Benzimidazoles, synthesized from reactions involving cyclopropyl-containing compounds, are highlighted for their significant biological activities, including antimicrobial, antiviral, anticancer, and analgesic effects. These derivatives play a crucial role as therapeutic agents, illustrating the importance of cyclopropyl rings in enhancing the efficacy and range of pharmacological activities of benzimidazole compounds (Salahuddin, Shaharyar, & Mazumder, 2017).

Innovative Chemical Synthesis Techniques

The research on cyclopropyl-containing compounds extends into innovative synthesis techniques, such as the direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation. This represents a significant advancement in organic synthesis, offering a simpler and more efficient pathway to synthesize cyclopropane derivatives, which are essential in various chemical and pharmaceutical applications (Clemenceau et al., 2020).

Safety and Hazards

While specific safety data for “N-benzyl-N’-cyclopropylethanediamide” is not available, similar compounds, such as N’-Benzyl-N,N-dimethylethylenediamine, are known to cause severe skin burns and eye damage . Therefore, it is advisable to handle “N-benzyl-N’-cyclopropylethanediamide” with care, using appropriate personal protective equipment.

Future Directions

The future directions for the study of “N-benzyl-N’-cyclopropylethanediamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, a recent paper discusses the transamidation of unactivated amides, which could be relevant for the synthesis of compounds like "N-benzyl-N’-cyclopropylethanediamide" .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain enzymes

Mode of Action

It is likely that the compound interacts with its targets by binding to them, thereby inhibiting their function . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Similar compounds have been found to affect certain biochemical pathways . The downstream effects of these interactions are complex and depend on the specific targets and the biological context.

Result of Action

Similar compounds have been found to cause certain effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-benzyl-N'-cyclopropyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-11(12(16)14-10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQCAQBZWBWNGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2751463.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2751464.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2751469.png)

![3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B2751474.png)

![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)

![ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2751483.png)